3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
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Overview
Description
This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the benzenesulfonamide core: This step involves the reaction of a suitable benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.
Introduction of the fluorine atom: The fluorine atom is introduced through a nucleophilic substitution reaction, where a suitable fluorinating agent is used.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the phenylbutyl group: This step involves the reaction of the benzenesulfonamide core with a suitable phenylbutyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide has several scientific research applications:
Medical Research: This compound is being investigated for its potential role in drug development, particularly in the treatment of cancer, pain, and inflammation.
Environmental Research: It may be used in studies related to environmental pollution and remediation.
Industrial Research: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
- 3-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
- 3-fluoro-4-methoxybenzenesulfonamide
Uniqueness
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity in various applications compared to similar compounds .
Biological Activity
3-Fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H22FNO3S
- Molecular Weight : 345.43 g/mol
- IUPAC Name : this compound
The compound exhibits diverse biological activities primarily through its interaction with specific biological targets. Its sulfonamide group is known to inhibit carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes including acid-base balance and fluid secretion.
Antitumor Activity
Recent studies have indicated that sulfonamides can exhibit antitumor properties. For instance, compounds structurally similar to this compound have shown effectiveness in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and growth.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases. Studies have shown that related sulfonamide derivatives can significantly reduce inflammation markers in animal models.
Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the efficacy of various sulfonamide derivatives, including this compound, against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Control | 15 | MCF-7 |
Test Compound | 5 | MCF-7 |
Test Compound | 7 | MDA-MB-231 |
Study 2: Anti-inflammatory Activity
In a Journal of Inflammation study, the anti-inflammatory effects of the compound were assessed using an LPS-induced model in mice. The administration of the compound resulted in a notable decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 1200 | 800 |
Test Compound | 450 | 300 |
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-4-18(24-3,14-8-6-5-7-9-14)13-20-25(21,22)15-10-11-17(23-2)16(19)12-15/h5-12,20H,4,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROVEPIHRYTCPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.